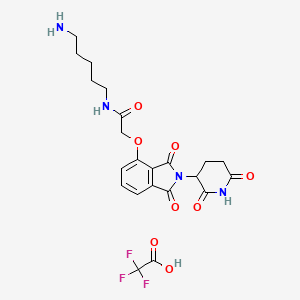
(2R,3S,4E)-2-(methylamino)-5-(4-pentylphenyl)pent-4-ene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SK1-I, also known as (2R,3S,4E)-N-methyl-5-(4′-pentylphenyl)-2-aminopent-4-ene-1,3-diol, is a selective inhibitor of sphingosine kinase 1 (SK1). Sphingosine kinase 1 is an enzyme that plays a crucial role in the sphingolipid metabolism pathway, converting sphingosine to sphingosine-1-phosphate, a bioactive lipid involved in cell proliferation, survival, and migration. SK1-I has gained significant attention due to its potential therapeutic applications, particularly in cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SK1-I involves several key steps. One method includes the following steps :
Starting Material: The synthesis begins with the preparation of (2R,3S,4E)-N-methyl-5-(4′-pentylphenyl)-2-aminopent-4-ene-1,3-diol.
Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired chemical transformations.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain high-purity SK1-I.
Industrial Production Methods
Industrial production of SK1-I follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
SK1-I undergoes various chemical reactions, including:
Oxidation: SK1-I can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert SK1-I into reduced forms, altering its chemical properties.
Substitution: SK1-I can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of SK1-I can yield oxidized derivatives, while reduction can produce reduced forms with different functional groups .
Applications De Recherche Scientifique
SK1-I has a wide range of scientific research applications, including:
Cancer Research: SK1-I is extensively studied for its potential to inhibit cancer cell proliferation and induce apoptosis. .
Biological Studies: SK1-I is used to investigate the role of sphingosine kinase 1 in various biological processes, such as cell migration, angiogenesis, and inflammation.
Drug Development: SK1-I serves as a lead compound for developing new therapeutic agents targeting sphingosine kinase 1 and related pathways.
Industrial Applications: SK1-I is utilized in the development of diagnostic tools and assays for studying sphingolipid metabolism and related diseases.
Mécanisme D'action
SK1-I exerts its effects by selectively inhibiting sphingosine kinase 1. This inhibition disrupts the conversion of sphingosine to sphingosine-1-phosphate, leading to a decrease in sphingosine-1-phosphate levels. As a result, the balance between pro-apoptotic ceramides and anti-apoptotic sphingosine-1-phosphate is altered, promoting apoptosis and inhibiting cell proliferation. SK1-I also affects various signaling pathways, including the ERK1/2 and Akt pathways, contributing to its anti-cancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
ABC294735: Another dual inhibitor targeting both sphingosine kinase 1 and sphingosine kinase 2.
CB5468139: A selective inhibitor of sphingosine kinase 1.
ABC294640: A selective inhibitor of sphingosine kinase 2.
Uniqueness of SK1-I
SK1-I is unique due to its high selectivity for sphingosine kinase 1, making it a valuable tool for studying the specific role of sphingosine kinase 1 in various biological processes and diseases. Its ability to sensitize cancer cells to chemotherapy and its potential therapeutic applications in cancer treatment further highlight its significance .
Propriétés
Formule moléculaire |
C17H27NO2 |
|---|---|
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
(E,2R,3S)-2-(methylamino)-5-(4-pentylphenyl)pent-4-ene-1,3-diol |
InChI |
InChI=1S/C17H27NO2/c1-3-4-5-6-14-7-9-15(10-8-14)11-12-17(20)16(13-19)18-2/h7-12,16-20H,3-6,13H2,1-2H3/b12-11+/t16-,17+/m1/s1 |
Clé InChI |
JYEXUQKROPHSEF-SFDDJJRUSA-N |
SMILES isomérique |
CCCCCC1=CC=C(C=C1)/C=C/[C@@H]([C@@H](CO)NC)O |
SMILES canonique |
CCCCCC1=CC=C(C=C1)C=CC(C(CO)NC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S)-2-hydroxy-2-[(2R)-5-oxo-3,4-bis(phenylmethoxy)-2H-furan-2-yl]ethyl] 6-[3-(didodecylamino)propyl-dodecylamino]hexanoate](/img/structure/B11933723.png)
![(5Z)-5-{[4-(pyridin-4-yl)quinolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11933724.png)

![[(1S)-1-[3-(2-aminoethoxy)phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2R)-1-[(2R)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B11933740.png)
![(2E)-3-{4-[(1E)-2-(2-Chloro-4-fluorophenyl)-1-(1H-indazol-5-YL)but-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B11933750.png)

![undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11933755.png)
![(5R,6S)-5-(4-chlorophenyl)-6-cyclopropyl-3-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-5,6-dihydro-2H-1,2,4-oxadiazine](/img/structure/B11933767.png)
![4-[[(3aS,5aS,5bS,7aS,9R,11aS,11bS,13aR)-3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B11933775.png)
![N-[6-[(3S,6S)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-5-fluoropyridin-2-yl]-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B11933782.png)
![2-((1-(3-Fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanamide](/img/structure/B11933791.png)
![(2S,9R,10R,13R,14S,16R,17R)-17-[(E)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B11933795.png)

![(10R,13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11933812.png)
